5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid
Description
5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid is a complex organic compound belonging to the class of quinoline derivatives This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications
Properties
IUPAC Name |
5-[(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-4-13(3)24-20-15(11-14-10-12(2)8-9-16(14)21-20)19(23-24)22-17(25)6-5-7-18(26)27/h8-11,13H,4-7H2,1-3H3,(H,26,27)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBXKQMDATVUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid typically involves multiple steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]quinoline structure.
Introduction of the sec-Butyl Group: The sec-butyl group is introduced via alkylation reactions, often using sec-butyl bromide in the presence of a strong base like potassium carbonate.
Attachment of the Pentanoic Acid Moiety: The final step involves the coupling of the pyrazoloquinoline intermediate with a pentanoic acid derivative, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of sec-butyl ketone or alcohol derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazoloquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound’s ability to modulate biological pathways suggests potential applications in treating diseases such as cancer, where kinase inhibitors are often used. Its structural features may also allow for the design of drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinolin-3-amine: Lacks the sec-butyl and pentanoic acid groups, resulting in different biological activity.
6-methyl-1H-pyrazolo[3,4-b]quinoline: Similar core structure but without the amino and pentanoic acid functionalities.
Quinoline derivatives: Share the quinoline core but differ in the attached functional groups, leading to varied chemical and biological properties.
Uniqueness
The uniqueness of 5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sec-butyl group enhances its lipophilicity, potentially improving cell membrane permeability, while the pentanoic acid moiety may facilitate interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
